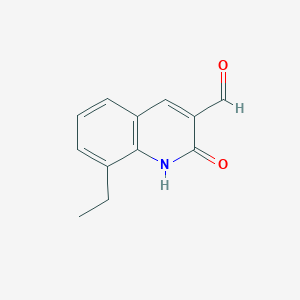
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction introduces the aldehyde group at the 3rd position. The ethyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Ethyl-2-hydroxyquinoline-3-methanol.
Substitution: 8-Ethyl-2-alkoxyquinoline-3-carbaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Its derivatives have shown antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is primarily due to its ability to chelate metal ions. The hydroxyl and aldehyde groups can coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the ethyl and aldehyde groups but shares the hydroxyl group at the 8th position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group at the 8th position.
8-Hydroxy-2-quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group at the 2nd position instead of the 3rd.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Propiedades
Número CAS |
436088-08-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
8-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(7-14)12(15)13-11(8)9/h3-7H,2H2,1H3,(H,13,15) |
Clave InChI |
VDAPONMWAQCCMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


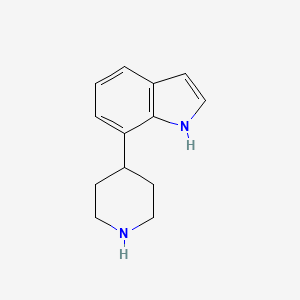

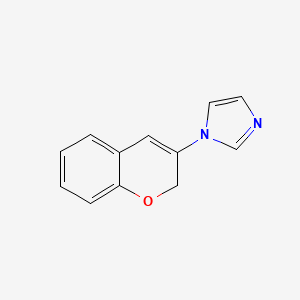
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
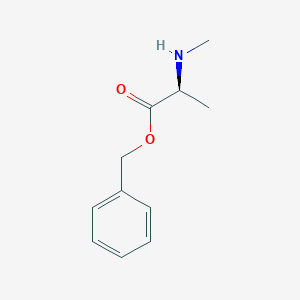
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)

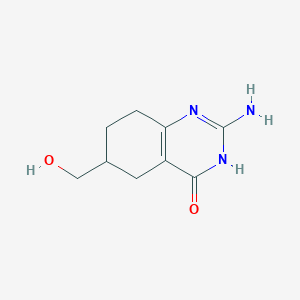

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
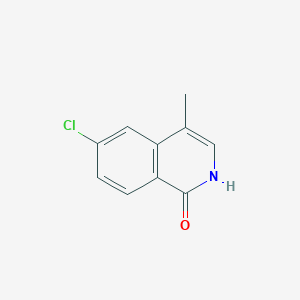
![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)

